Cas no 2172155-39-2 (4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid)
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1580736
- 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid
- 2172155-39-2
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- Inchi: 1S/C26H30N2O7/c29-17(12-25(31)32)13-27-24(30)11-16-14-34-10-9-23(16)28-26(33)35-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22-23,29H,9-15H2,(H,27,30)(H,28,33)(H,31,32)
- InChI Key: JAJKHKHGDBKRAG-UHFFFAOYSA-N
- SMILES: O1CCC(C(CC(NCC(CC(=O)O)O)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
Computed Properties
- Exact Mass: 482.20530130g/mol
- Monoisotopic Mass: 482.20530130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 35
- Rotatable Bond Count: 10
- Complexity: 725
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 134Ų
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1580736-0.05g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 0.05g |
$2829.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-0.1g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 0.1g |
$2963.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-0.25g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 0.25g |
$3099.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-0.5g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 0.5g |
$3233.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-1.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 1g |
$3368.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-2.5g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 2.5g |
$6602.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-5.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 5g |
$9769.0 | 2023-06-04 | ||
| Enamine | EN300-1580736-10.0g |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid |
2172155-39-2 | 10g |
$14487.0 | 2023-06-04 |
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid Related Literature
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid (CAS No. 2172155-39-2): A Comprehensive Overview
4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid (CAS No. 2172155-39-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is characterized by its unique structural features and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to this compound.
The chemical structure of 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid is notable for its intricate arrangement of functional groups. The molecule contains a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to prevent premature reactions. The presence of the Fmoc group allows for controlled deprotection and sequential coupling reactions, making this compound a valuable intermediate in the synthesis of complex peptides and peptidomimetics.
The synthesis of 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid typically involves a multi-step process. Key steps include the protection of amino groups with Fmoc, the formation of amide bonds through coupling reactions, and the introduction of hydroxyl groups via selective oxidation or reduction reactions. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for producing this compound, which is crucial for its application in drug discovery and development.
In terms of biological activity, 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid has shown promising results in various preclinical studies. Research has demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways, such as proteases and kinases. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a key protease implicated in viral replication, suggesting its potential as an antiviral agent.
Beyond its enzymatic inhibition properties, 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid has also been investigated for its anti-inflammatory effects. In vitro and in vivo studies have shown that it can modulate the expression of inflammatory cytokines and reduce oxidative stress, making it a candidate for treating inflammatory diseases such as arthritis and colitis. These findings highlight the multifaceted nature of this compound and its potential to address multiple therapeutic targets.
The pharmacokinetic properties of 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid are another area of active research. Studies have focused on optimizing its solubility, stability, and bioavailability to enhance its therapeutic efficacy. For example, researchers have explored the use of prodrug strategies to improve the oral bioavailability of this compound. Additionally, efforts are underway to develop formulations that can deliver the drug directly to target tissues, thereby minimizing systemic side effects.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid in human subjects. Preliminary results from phase I trials have shown that the compound is well-tolerated at various dose levels and exhibits a favorable safety profile. These findings provide a strong foundation for advancing the compound into later-stage clinical trials.
In conclusion, 4-{2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxan-3-yl]acetamido}-3-hydroxybutanoic acid (CAS No. 2172155-39-2) represents a promising candidate in the development of novel therapeutics for a range of diseases. Its unique chemical structure, coupled with its diverse biological activities and favorable pharmacokinetic properties, positions it as a valuable asset in modern drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is likely to play an increasingly important role in advancing medical treatments.
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